molecular formula C12H8Cl2O B14419634 2-Chloro-3-(4-chlorophenyl)phenol CAS No. 79881-38-2

2-Chloro-3-(4-chlorophenyl)phenol

Cat. No.: B14419634
CAS No.: 79881-38-2
M. Wt: 239.09 g/mol
InChI Key: QRRCVFHAGKYXRZ-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-chlorophenyl)phenol is an organic compound belonging to the class of chlorophenols. Chlorophenols are a group of chemicals where one or more chlorine atoms are bonded to a phenol molecule. This compound is characterized by the presence of two chlorine atoms attached to a phenol ring, making it a dichlorophenol derivative. Chlorophenols are known for their use in various industrial applications, including as disinfectants, pesticides, and intermediates in the synthesis of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-chlorophenyl)phenol typically involves the chlorination of phenol. The process can be carried out using different methods, such as:

    Direct Chlorination: This method involves the direct reaction of phenol with chlorine gas in the presence of a catalyst.

    Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on an aromatic ring with a nucleophile.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-chlorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Nucleophiles: Hydroxide ions, amines.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Less chlorinated phenols or dechlorinated phenols.

    Substitution: Phenolic derivatives with different substituents.

Scientific Research Applications

2-Chloro-3-(4-chlorophenyl)phenol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other chlorinated aromatic compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Used in the production of pesticides, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-chlorophenyl)phenol involves its interaction with cellular components. Chlorophenols are known to uncouple oxidative phosphorylation, disrupting the production of ATP in cells. This leads to a loss of energy production and eventual cell death . The compound can also disrupt cell membranes, leading to leakage of cellular contents and further cell damage .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenol: A monochlorinated phenol with similar properties but less chlorination.

    4-Chlorophenol: Another monochlorinated phenol with the chlorine atom in a different position.

    2,4-Dichlorophenol: A dichlorinated phenol with chlorine atoms in the 2 and 4 positions.

Uniqueness

2-Chloro-3-(4-chlorophenyl)phenol is unique due to its specific substitution pattern, which affects its reactivity and properties. The presence of two chlorine atoms in different positions on the phenol ring can lead to distinct chemical behavior compared to other chlorophenols .

Properties

CAS No.

79881-38-2

Molecular Formula

C12H8Cl2O

Molecular Weight

239.09 g/mol

IUPAC Name

2-chloro-3-(4-chlorophenyl)phenol

InChI

InChI=1S/C12H8Cl2O/c13-9-6-4-8(5-7-9)10-2-1-3-11(15)12(10)14/h1-7,15H

InChI Key

QRRCVFHAGKYXRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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